Fmoc-Lys(Alloc)-OH

Catalog No.
S784989
CAS No.
146982-27-6
M.F
C25H28N2O6
M. Wt
452.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Lys(Alloc)-OH

CAS Number

146982-27-6

Product Name

Fmoc-Lys(Alloc)-OH

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(prop-2-enoxycarbonylamino)hexanoic acid

Molecular Formula

C25H28N2O6

Molecular Weight

452.5 g/mol

InChI

InChI=1S/C25H28N2O6/c1-2-15-32-24(30)26-14-8-7-13-22(23(28)29)27-25(31)33-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-6,9-12,21-22H,1,7-8,13-16H2,(H,26,30)(H,27,31)(H,28,29)/t22-/m0/s1

InChI Key

OJBNDXHENJDCBA-QFIPXVFZSA-N

SMILES

C=CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Synonyms

Fmoc-Lys(Alloc)-OH;146982-27-6;FMOC-LYS(ALOC)-OH;(S)-2-((((9H-fFuoren-9-yl)methoxy)carbonyl)amino)-6-(((allyloxy)carbonyl)amino)hexanoicacid;Nalpha-Fmoc-Nepsilon-Alloc-D-lysine;Nalpha-Fmoc-Nepsilon-Alloc-L-lysine;Nepsilon-Alloc-Nalpha-Fmoc-D-lysine;N-Fmoc-N'-allyoxycarbonyl-L-lysine;Aloc-Lys(Fmoc)-OH;PubChem13153;47583_ALDRICH;72922_ALDRICH;SCHEMBL178701;N|A-Fmoc-N|A-Alloc-L-lysine;47583_FLUKA;72922_FLUKA;CTK4C5206;MolPort-003-934-197;OJBNDXHENJDCBA-QFIPXVFZSA-N;ACT09539;ANW-41381;CF-226;FC1245;MFCD00190872;ZINC15721537

Canonical SMILES

C=CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

C=CCOC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Orthogonally Protected Lysine Derivative

Fmoc-Lys(Alloc)-OH is a lysine amino acid with two protective groups:

  • Fmoc (Fluorenylmethoxycarbonyl): This group protects the alpha-amino group (N-terminus) of the lysine. Fmoc is a commonly used protecting group in solid-phase peptide synthesis (SPPS) due to its stability under acidic cleavage conditions used to remove it ().
  • Alloc (Allyloxycarbonyl): This group protects the side chain amine group of the lysine. The key advantage of Fmoc-Lys(Alloc)-OH lies in the orthogonal nature of these protecting groups.

Orthogonal Deprotection for Selective Modification

The beauty of Fmoc-Lys(Alloc)-OH lies in the concept of orthogonal protection. Fmoc can be selectively removed under mild acidic conditions (typically using trifluoroacetic acid or TFA) while leaving the Alloc group intact. This allows for further manipulation of the peptide chain before removing the Alloc group.

The Alloc group can be selectively cleaved under different conditions compared to Fmoc. Typically, a palladium-based catalyst system with acetic acid is used for Alloc removal, leaving the peptide backbone and Fmoc groups untouched (). This orthogonal approach enables researchers to:

  • Introduce functionalities at the lysine side chain: After Fmoc removal, the free amine group of the lysine side chain can be selectively modified with various functional groups like biotin, fluorescent tags, or polyethylene glycol (PEG) moieties for further analysis or specific applications ().
  • Create branched and cyclic peptides: By strategically incorporating Fmoc-Lys(Alloc)-OH into the peptide sequence, researchers can introduce branching points or cyclize the peptide chain through reactions involving the free amine group on the lysine side chain after Fmoc removal ().
  • Origin: Fmoc-Lys(Alloc)-OH is a synthetic molecule commercially available from various chemical suppliers [, , ].
  • Significance: This compound serves as a protected amino acid building block for constructing peptides. The Fmoc (Fluorenylmethoxycarbonyl) group protects the alpha-amino (N-terminus) of the lysine molecule, while the Alloc (Allyloxycarbonyl) group protects the side chain's epsilon-amino group (ε-NH₂) []. This selective protection allows for controlled attachment of other amino acids during peptide synthesis.

Molecular Structure Analysis

Fmoc-Lys(Alloc)-OH possesses a complex structure with several key features:

  • Central lysine backbone with an alpha-amino group (NH₂) and a side chain containing an epsilon-amino group (ε-NH₂)
  • Fmoc group attached to the alpha-amino group, protecting it from unwanted reactions during peptide assembly
  • Alloc group attached to the epsilon-amino group on the lysine side chain, allowing for selective deprotection later in the synthesis process [].

Chemical Reactions Analysis

  • Synthesis: The specific synthesis of Fmoc-Lys(Alloc)-OH might involve various methods depending on the manufacturer. However, standard peptide coupling reactions are likely employed during its production [].
  • Deprotection: Fmoc-Lys(Alloc)-OH undergoes two key deprotection steps during SPPS:
    • Fmoc removal: Treatment with mild acid (e.g., piperidine) cleaves the Fmoc group, revealing the alpha-amino group for peptide bond formation [].
    • Alloc removal: This selective deprotection occurs under different conditions compared to Fmoc removal. Palladium catalyst (Pd(Ph₃P)₄) with a combination of chloroform (CHCl₃), acetic acid (AcOH), and N-Methylmorpholine (NMM) cleaves the Alloc group, exposing the side chain's epsilon-amino group for further modifications or attachment of other amino acids [].

Physical And Chemical Properties Analysis

  • Appearance: White to slight yellow or beige powder [, ].
  • Molecular Weight: 452.5 g/mol [].
  • Solubility: Soluble in organic solvents commonly used in peptide synthesis like dichloromethane (DCM) and dimethylformamide (DMF) [].
  • Melting Point/Boiling Point: Data not readily available for Fmoc-Lys(Alloc)-OH as it's typically used as a solid reagent.
  • Stability: Stable under dry and cool conditions. Hygroscopic (absorbs moisture), so storage with desiccant is recommended [].

Fmoc-Lys(Alloc)-OH doesn't possess a specific biological mechanism of action. Its primary function lies in peptide synthesis. During SPPS, it acts as a protected lysine unit that can be incorporated into the growing peptide chain. The selective removal of the Fmoc and Alloc groups allows for controlled attachment of other amino acids in a desired sequence, ultimately leading to the formation of complex peptides with specific functionalities [].

  • Safety Information: Safety data sheets (SDS) from suppliers typically recommend standard laboratory safety practices when handling Fmoc-Lys(Alloc)-OH, including wearing gloves, protective eyewear, and working in a fume hood [, , ].
  • Specific Hazards:
    • May cause irritation to skin, eyes, and respiratory system upon contact or inhalation [].
    • While specific data on Fmoc-Lys(Alloc)-OH is limited, organic compounds with similar structures can be flammable or slightly toxic. It's crucial to consult the SDS for detailed handling and disposal information [].

XLogP3

4.1

Wikipedia

N-Fmoc-N'-allyoxycarbonyl-L-lysine

Dates

Modify: 2023-08-15

Explore Compound Types